molecular formula C14H25NO4 B13006305 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate

Cat. No.: B13006305
M. Wt: 271.35 g/mol
InChI Key: UXJFIVWVYIOCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is a chiral piperidine derivative designed for research and development applications. This compound serves as a versatile and protected synthetic intermediate, particularly in pharmaceutical chemistry for constructing complex molecules. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protected amine, which is stable under a variety of reaction conditions and can be readily deprotected to a secondary amine for further functionalization . Simultaneously, the methyl ester at the 4-position provides a handle for diversification through hydrolysis to the acid or amide formation. The presence of the 3,3-dimethyl substituents on the piperidine ring introduces significant steric and conformational constraints, which can be exploited to influence the biological activity and binding selectivity of final target molecules. Piperidine scaffolds like this one are fundamental in drug discovery, commonly found in compounds targeting the central nervous system, as well as exhibiting anti-inflammatory and anti-diabetic activities, as seen in related chiral pyrrolidine structures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)14(4,5)9-15/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJFIVWVYIOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1C(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with commercially available piperidine derivatives and involves selective protection, alkylation, and esterification steps:

  • Starting materials: Piperidine or substituted piperidines, tert-butyl chloroformate (for tert-butyl ester introduction), methyl iodide (for methylation), and strong bases such as sodium hydride or lithium diisopropylamide (LDA) for deprotonation and alkylation steps.

  • General approach: The piperidine nitrogen is first protected by reaction with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate intermediate. Subsequent methylation at the 4-position and introduction of the 3,3-dimethyl substituents are achieved via alkylation reactions using methyl iodide and strong bases. The final compound is purified by recrystallization or chromatographic methods.

Detailed Reaction Conditions and Steps

Step Reaction Reagents & Conditions Notes Yield (%)
1 Protection of piperidine nitrogen Piperidine + tert-butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Forms tert-butyl carbamate intermediate High (typically >90%)
2 Methylation and dimethyl substitution Methyl iodide + strong base (e.g., sodium hydride or LDA), solvent (THF or DMF), low temperature (-78°C to 0°C) Introduces methyl groups at 4-position and 3,3-dimethyl substituents Variable, optimized by temperature control
3 Esterification or further functionalization Acid/base workup, possible use of palladium-catalyzed cross-coupling for substituent installation Purification by column chromatography or recrystallization 80–95% depending on step
  • Key reaction conditions:

    • Use of LDA at low temperatures (-78°C) to generate enolates for selective alkylation.
    • Palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)2 with XPhos ligand) under inert atmosphere (argon or nitrogen) at 40–100°C for installing substituents if needed.
    • Acidic workup with hydrochloric acid in dioxane to remove protecting groups or neutralize reaction mixtures.
  • Purification: Silica gel column chromatography with gradient elution (ethyl acetate/heptane) or recrystallization from suitable solvents ensures high purity.

Yield Optimization and Common Challenges

Reaction Step Catalyst/Base Solvent Temperature Yield (%) Notes
Iodomethylation LDA THF -42°C 99% Strict temperature control critical to avoid side reactions
Cross-coupling Pd(OAc)2 + XPhos DMF 100°C 24.5% Yield sensitive to base choice (Cs2CO3 vs. K2CO3) and ligand
Deprotection HCl Dioxane 93–96°C (17 h) 95% Prolonged heating required for complete deprotection
  • Notes on yield variability:
    • Use of milder bases (e.g., cesium carbonate) can reduce ester hydrolysis but may lower coupling efficiency.
    • Temperature control is essential to suppress elimination or side reactions during alkylation.
    • Catalyst and ligand screening (XPhos vs. BrettPhos) can improve cross-coupling yields.

Analytical and Characterization Techniques

Summary Table of Preparation Method

Aspect Details
Starting materials Piperidine, tert-butyl chloroformate, methyl iodide, strong bases (LDA, NaH)
Key reactions Protection (tert-butyl carbamate formation), methylation, alkylation, esterification
Catalysts Pd(OAc)2 with XPhos ligand for cross-coupling
Solvents THF, DMF, dichloromethane, dioxane
Temperature range -78°C to 100°C depending on step
Purification Column chromatography, recrystallization
Typical yields 80–99% per step, overall yield depends on optimization
Characterization NMR, LC-MS, polarimetry
Storage Inert atmosphere, -20°C
Safety PPE required, careful handling of alkylating agents

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other functional groups can be introduced.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Organic Synthesis

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the preparation of more complex molecules.

Case Study: Synthesis of Piperidine Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel piperidine derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility as a precursor in synthesizing biologically active compounds .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

Case Study: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute explored the anticancer properties of derivatives synthesized from this compound. The derivatives showed promising activity against various cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents .

Agrochemical Applications

This compound has also found applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides.

Data Table: Agrochemical Applications

Compound NameApplication TypeTarget Pest/Weed
N-(tert-butyl)-4-methylpiperidine-1-carboxylic acidHerbicideBroadleaf weeds
1-tert-butyl-4-methylpiperidine-1,4-dicarboxylic acidInsecticideAphids and mites

The above table summarizes some agrochemical applications where derivatives of this compound have been tested for efficacy against specific pests and weeds.

Material Science

In material science, the compound is being explored for its role in synthesizing polymers and other materials due to its unique chemical properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can enhance properties such as elasticity and thermal stability. A recent publication highlighted its use in creating thermoplastic elastomers that exhibit improved performance characteristics .

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Reactivity Trends

  • Ester Groups : The tert-butyl ester is hydrolytically stable under basic conditions, while the methyl ester is more labile, enabling selective deprotection .
  • 3,3-Dimethyl vs. 3-Oxo : The 3,3-dimethyl groups enhance steric hindrance, reducing ring flexibility, whereas the 3-oxo group introduces electrophilicity for ketone-specific reactions (e.g., Grignard additions) .
  • 4-Cyano vs. 4-Iodomethyl: The cyano group participates in click chemistry, while the iodomethyl group is pivotal in cross-coupling (e.g., with arylboronic acids) .

Biological Activity

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate (CAS No. 1915004-57-7) is a nitrogen-containing organic compound with the molecular formula C14H25NO4C_{14}H_{25}NO_{4} and a molecular weight of approximately 271.36 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • IUPAC Name : 1-(tert-butyl) 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
  • Molecular Weight : 271.36 g/mol
  • Purity : Typically reported at 97% .
  • Storage Conditions : Should be kept in a dark place, sealed and dry at room temperature .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Inhibitory Effects on Enzymes : Potential inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .
  • Antioxidant Properties : The compound may possess antioxidant activity that could protect cells from oxidative stress .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. Notable findings include:

  • MAO Inhibition :
    • A study demonstrated that certain derivatives exhibited significant inhibitory activity against MAO-A and MAO-B isoforms. For instance, compounds were tested at concentrations ranging from 10310^{-3} to 101110^{-11} M, showing varying degrees of inhibition with some achieving over 50% inhibition at 10410^{-4} M .
  • Antioxidant Activity :
    • In vitro assays indicated that derivatives of this compound showed promising antioxidant effects, which could have implications in neuroprotection and treatment of neurodegenerative diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
MAO-A InhibitionSignificant inhibition observed
MAO-B InhibitionSignificant inhibition observed
Antioxidant ActivityProtective against oxidative stress

Table 2: Inhibition Concentrations for MAO Isoforms

CompoundIC50 (µM)Target Enzyme
Compound A0.19MAO-A
Compound B0.75MAO-B
Compound C>10MAO-A

Q & A

Q. What are the key steps and reaction conditions for synthesizing 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate?

  • Methodological Answer : Synthesis involves multi-step sequences, including:
  • Lithium diisopropylamide (LDA) -mediated deprotonation at low temperatures (-78°C) to generate enolates or intermediates .
  • Palladium-catalyzed cross-coupling (e.g., with tert-butyl XPhos ligand) under inert atmospheres (40–100°C) to install substituents .
  • Acid/Base Workup : Hydrochloric acid (HCl) for deprotection or neutralization .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with EtOAc/heptane) .
    Yield optimization requires strict temperature control and inert conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of substituents (e.g., tert-butyl vs. methyl groups) and piperidine ring conformation .
  • LCMS : Confirm molecular weight (e.g., m/z 698.8 [M+H]+ in positive ion mode) and monitor reaction progress .
  • Polarimetry : If chiral centers exist, measure optical rotation to verify enantiomeric purity .

Q. How should researchers handle safety and storage of this compound?

  • Methodological Answer :
  • Storage : Keep under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis of ester groups .
  • Safety : Use PPE (gloves, respirators) due to potential irritancy from tert-butyl esters or iodinated intermediates .
  • Waste Disposal : Follow protocols for halogenated/organic waste, especially if iodomethyl derivatives are involved .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for multi-step syntheses?

  • Methodological Answer :
  • Variable Analysis : Compare reaction parameters (e.g., 24.52% yield with Cs2_2CO3_3 in DMF at 100°C vs. higher yields using K2_2CO3_3 or alternative solvents) .
  • Catalyst Screening : Test Pd(OAc)2_2 with different ligands (e.g., XPhos vs. BrettPhos) to improve coupling efficiency .
  • Reaction Monitoring : Use in-situ techniques (e.g., FTIR or inline LCMS) to identify rate-limiting steps or byproduct formation .

Q. What computational strategies can predict regioselectivity in derivatization reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict preferential attack at the 3,3-dimethylpiperidine position vs. tert-butyl esters .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on steric hindrance around reactive sites .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to optimize conditions for novel substitutions .

Q. How can researchers validate the stability of intermediates during prolonged storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose intermediates to elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in hygroscopic intermediates (e.g., iodomethyl derivatives) .
  • Freeze-Thaw Cycles : Assess compound integrity after repeated freezing (-20°C) and thawing .

Q. What strategies mitigate side reactions during nucleophilic substitutions on the piperidine ring?

  • Methodological Answer :
  • Protecting Group Strategy : Use tert-butyl esters to shield carboxylates during iodomethylation or alkylation steps .
  • Base Selection : Substitute K2_2CO3_3 with milder bases (e.g., Cs2_2CO3_3) to minimize ester hydrolysis in polar aprotic solvents .
  • Temperature Control : Perform reactions at -42°C to suppress competing elimination pathways .

Data-Driven Insights

  • Yield Optimization Table :

    StepCatalyst/SolventYield (%)Key Variables
    IodomethylationLDA/THF99%Strict temperature control (-42°C)
    CouplingPd(OAc)2_2/XPhos24.52%Cs2_2CO3_3, DMF, 100°C
    DeprotectionHCl/dioxane95%Prolonged heating (17h, 93–96°C)
  • Common Pitfalls :

    • Incomplete Deprotonation : Insufficient LDA equivalents lead to unreacted starting material .
    • Pd Catalyst Deactivation : Trace oxygen or moisture reduces coupling efficiency; use rigorous inert conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.